molecular formula C6H11NO3 B1625052 1-(Nitromethyl)cyclopentanol CAS No. 72936-38-0

1-(Nitromethyl)cyclopentanol

Cat. No.: B1625052
CAS No.: 72936-38-0
M. Wt: 145.16 g/mol
InChI Key: BORHRVRLEZGVIM-UHFFFAOYSA-N
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Preparation Methods

1-(Nitromethyl)cyclopentanol can be synthesized through the reaction of cyclopentanol with nitromethane . The process involves mixing these two compounds under appropriate conditions, followed by heating to facilitate the reaction. The final product is obtained through separation and purification steps. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Nitromethyl)cyclopentanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(Nitromethyl)cyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Nitromethyl)cyclopentanol involves its reactivity due to the presence of the nitro group. This group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

1-(Nitromethyl)cyclopentanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(nitromethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(5-7(9)10)3-1-2-4-6/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORHRVRLEZGVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461154
Record name 1-(Nitromethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72936-38-0
Record name 1-(Nitromethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclopentanone (40.0 mL, 452 mmol) in nitromethane (36 mL) and ethanol (14 mL) was added a solution of sodium ethoxide in ethanol (2.67 M, 8.5 mL, 23 mmol). The solution was stirred for 5 d at rt. Water (400 mL) was added and the mixture was extracted with ethyl acetate (2×350 mL). The combined organic extracts were washed with water (2×200) and brine (200 mL), dried over MgSO4, filtered, and concentrated. The starting materials and solvent were removed from the product by distillation under reduced pressure to yield 1-(nitromethyl)cyclopentanol as a yellow liquid, 8.3 g (13%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Nitromethyl)cyclopentanol
Reactant of Route 2
1-(Nitromethyl)cyclopentanol
Reactant of Route 3
1-(Nitromethyl)cyclopentanol
Reactant of Route 4
1-(Nitromethyl)cyclopentanol
Reactant of Route 5
1-(Nitromethyl)cyclopentanol
Reactant of Route 6
1-(Nitromethyl)cyclopentanol

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